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Compound of Interest

2-Bromo-1-(4-
Compound Name:
morpholinophenyl)ethanone

cat. No.: B1273728

CAS Number: 210832-85-2

This technical guide provides an in-depth overview of 2-Bromo-1-(4-
morpholinophenyl)ethanone, a key bifunctional reagent in the field of bioconjugation and
pharmaceutical sciences. This document is intended for researchers, chemists, and
professionals involved in drug development, particularly in the construction of Antibody-Drug
Conjugates (ADCs).

Chemical Identity and Properties

2-Bromo-1-(4-morpholinophenyl)ethanone, also known as 4-(morpholin-4-yl)phenacyl
bromide, is a stable, solid organic compound. Its structure features a morpholine-substituted
phenyl ring attached to a bromoacetyl group. This a-haloketone functionality makes it an
effective electrophilic alkylating agent, primarily used for targeting nucleophilic residues in
biomolecules.

Physicochemical Data

The key physical and chemical properties of the compound are summarized in the table below
for easy reference.
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Property Value Citations
CAS Number 210832-85-2 [11[2][3]
Molecular Formula C12H14BrNO2 [1]12]
Molecular Weight 284.15 g/mol [11[2]
Melting Point 112-115°C [1]

N ] 418.8 °C at 760 mmHg

Boiling Point ) [1]
(Predicted)

Density 1.439 g/cm3 (Predicted) [1]
2-bromo-1-(4-morpholin-4-

IUPAC Name [1]
ylphenyl)ethanone
4-(Morpholin-4-yl)phenacyl

Synonyms bromide, 2-Bromo-4'- [1][2]
morpholinoacetophenone
C1COCCN1C2=CC=C(C=C2)

SMILES [1]
C(=0)CBr
OUGMZFJIPRSTGMJ-

InChl Key [1]

UHFFFAOYSA-N

Spectroscopic Data (Predicted)

While specific experimental spectra for this exact compound are not readily available in the

cited literature, the following table presents predicted Nuclear Magnetic Resonance (NMR)

chemical shifts based on data from closely related phenacyl bromide analogs.[4] These values

are for reference in a typical deuterated chloroform (CDCIs) solvent.
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Predicted Chemical Shift Lo
Nucleus Description

(ppm)

Aromatic protons ortho to the
1H NMR ~7.9(d, 2H)
carbonyl group

Aromatic protons meta to the

~6.9 (d, 2H
( ) carbonyl group
~4.4 (s, 2H) Methylene protons (-CH2zBr)
3.8 (t, 4H) Morpholine protons adjacent to
o oxygen (-CHz2-O)
33 (1, 4H) Morpholine protons adjacent to
o nitrogen (-CH2-N)
13C NMR ~190 Carbonyl carbon (C=0)
155 Aromatic carbon attached to
morpholine nitrogen
131 Aromatic protons ortho to the
carbonyl group
125 Aromatic carbon ipso to the
carbonyl group
114 Aromatic protons meta to the
carbonyl group
66 Morpholine carbons adjacent
to oxygen (-CH2-O)
47 Morpholine carbons adjacent
to nitrogen (-CH2-N)
~31 Methylene carbon (-CH2Br)

Synthesis and Experimental Protocols

The synthesis of 2-Bromo-1-(4-morpholinophenyl)ethanone is typically achieved through the
a-bromination of its precursor, 1-(4-morpholinophenyl)ethanone.
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Representative Synthesis Protocol

This protocol is a representative procedure based on standard bromination methods for
activated acetophenones.

Step 1: Synthesis of 1-(4-Morpholinophenyl)ethanone (Precursor) The precursor can be
synthesized via nucleophilic aromatic substitution of 4-fluoroacetophenone with morpholine or
through Friedel-Crafts acylation of 4-morpholinobenzene.

Step 2: a-Bromination of 1-(4-Morpholinophenyl)ethanone
e Reagents and Materials:
o 1-(4-Morpholinophenyl)ethanone (1.0 eq)
o Bromine (Brz2) (1.05 eq) or Copper(ll) Bromide (CuBrz2) (2.1 eq)
o Solvent: Chloroform/Ethyl Acetate mixture, or Methanol
o Round-bottom flask, magnetic stirrer, dropping funnel, and reflux condenser.

o Standard workup and purification reagents (e.g., sodium bicarbonate solution, brine,
sodium sulfate, silica gel).

e Procedure (Using CuBrz2):

o Dissolve 1-(4-morpholinophenyl)ethanone (1.0 eq) and Copper(ll) Bromide (2.1 eq) in a
1:1 mixture of chloroform and ethyl acetate.

o Heat the mixture to reflux with vigorous stirring.

o Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is
typically complete within 4-6 hours.

o Upon completion, cool the reaction mixture to room temperature and filter to remove the
copper(l) bromide precipitate.

o Wash the filtrate sequentially with water, saturated sodium bicarbonate solution, and brine.
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o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent
under reduced pressure.

o Purify the resulting crude solid by recrystallization from ethanol or by column
chromatography on silica gel to yield pure 2-Bromo-1-(4-morpholinophenyl)ethanone.

Applications in Drug Development

The primary application of this reagent lies in its ability to act as a covalent linker, particularly in
the field of bioconjugation. The electrophilic bromomethylketone group is highly reactive
towards soft nucleophiles, most notably the thiol group of cysteine residues in proteins.[5][6][7]

Role in Antibody-Drug Conjugate (ADC) Synthesis

ADCs are a class of targeted therapies where a cytotoxic payload is attached to a monoclonal
antibody via a chemical linker. 2-Bromo-1-(4-morpholinophenyl)ethanone can serve as a
precursor to a linker-payload system. The reagent itself can be used to attach a "handle" to a
protein, which can then be further modified, or it can be pre-attached to a payload before
conjugation.

The workflow below illustrates the logical steps where this reagent is employed for cysteine-
specific protein modification.
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Caption: Workflow for ADC creation using a phenacyl bromide derivative.

Representative Protocol for Cysteine Alkylation
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This protocol outlines a general procedure for labeling a cysteine-containing protein or peptide.
o Materials:
o Cysteine-containing protein in a suitable buffer (e.g., phosphate buffer, pH 7.0-7.5).

o Stock solution of 2-Bromo-1-(4-morpholinophenyl)ethanone in an organic co-solvent
like DMSO or DMF.

o Quenching reagent (e.g., N-acetylcysteine or B-mercaptoethanol).
e Procedure:

o To a solution of the protein, add a 5-10 fold molar excess of the 2-Bromo-1-(4-
morpholinophenyl)ethanone stock solution. The final concentration of the organic co-
solvent should typically be kept below 10% (v/v) to maintain protein stability.

o Incubate the reaction mixture at room temperature or 4 °C for 1-4 hours with gentle
agitation.

o Monitor the reaction progress by LC-MS to confirm the mass increase corresponding to
the covalent addition of the label.

o Once the desired level of conjugation is achieved, quench the reaction by adding an
excess of a small molecule thiol (e.g., N-acetylcysteine) to consume any unreacted
alkylating agent.

o Remove the excess reagent and byproducts by size-exclusion chromatography or dialysis.

o Characterize the final conjugate to determine the degree of labeling and confirm site-
specificity.

The logical relationship for the core chemical reaction is visualized below.
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Caption: Reaction mechanism of cysteine alkylation.

Safety and Handling

Compounds of the a-bromoketone class are potent lachrymators and skin irritants. Appropriate
personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be
worn at all times. All manipulations should be performed in a well-ventilated chemical fume
hood. In case of contact with eyes or skin, rinse immediately with plenty of water and seek
medical advice. Store the compound in a cool, dry place away from incompatible materials
such as strong oxidizing agents and bases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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